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molecular formula C8H14O B1332106 2,5-Dimethylcyclohexanone CAS No. 932-51-4

2,5-Dimethylcyclohexanone

Cat. No. B1332106
M. Wt: 126.2 g/mol
InChI Key: LUGFNAYTNQMMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04647686

Procedure details

A solution of 2 ml of NH3 in 50 ml of methanol is charged into an airtight container fitted with a gas inlet tube and mechanical stirrer. To this solution is added with stirring 0.015 g of CuCl2 2H2O and 1.25 g of 2,5-dimethyl cyclohexanone. Stirring is continued until all solids had dissolved. The container is pressurized with oxygen, and allowed to sit at room temperature for 18 hours. The methanol solvent is removed by rotary evaporator and the product extracted in ether. The ether layer is concentrated. GLC analysis confirmed the presence of 1-cyano-2-methyl-5-ketohexane.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
0.015 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].C[CH:3]1[CH2:8][CH2:7][CH:6]([CH3:9])[CH2:5][C:4]1=[O:10].O=O.[CH3:13]O>>[C:9]([CH2:6][CH:7]([CH3:13])[CH2:8][CH2:3][C:4](=[O:10])[CH3:5])#[N:1]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
CuCl2
Quantity
0.015 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1C(CC(CC1)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a gas inlet tube and mechanical stirrer
ADDITION
Type
ADDITION
Details
To this solution is added
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
The methanol solvent is removed by rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the product extracted in ether
CONCENTRATION
Type
CONCENTRATION
Details
The ether layer is concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(#N)CC(CCC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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